4-(3-Trifluoromethylphenyl)phenol
Overview
Description
4-(3-Trifluoromethylphenyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Trifluoromethylphenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses 4-bromophenol and 3-(trifluoromethyl)phenylboronic acid as starting materials. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
4-(3-Trifluoromethylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethylphenyl)phenol is not fully understood. it is believed that the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The phenol group may also participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylphenol: Similar structure but lacks the additional phenyl ring.
3-(Trifluoromethyl)phenol: The trifluoromethyl group is positioned differently on the phenyl ring.
4-Hydroxybenzotrifluoride: Another name for 4-Trifluoromethylphenol.
Uniqueness
4-(3-Trifluoromethylphenyl)phenol is unique due to the presence of both a trifluoromethyl group and a phenol group on a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUSUCKUEGOGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602379 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191724-12-6 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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